molecular formula C9H17BrS B13182859 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane

Cat. No.: B13182859
M. Wt: 237.20 g/mol
InChI Key: WRRMVEZXZJYMPS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a 2-(methylsulfanyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or reduce double bonds if present.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under appropriate conditions.

Major Products Formed:

    Substitution Products: New compounds with different functional groups replacing the bromomethyl group.

    Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.

    Reduction Products: Compounds with reduced functional groups or double bonds.

Scientific Research Applications

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, materials, and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane depends on its specific application and the context in which it is used. Generally, the compound can interact with molecular targets through:

    Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.

    Redox Reactions: The methylsulfanyl group can participate in redox reactions, influencing the redox state of biological systems or chemical environments.

    Molecular Interactions: The cyclopentane ring and substituents can engage in non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds to highlight its uniqueness:

    1-(Bromomethyl)cyclopentane: Lacks the 2-(methylsulfanyl)ethyl group, resulting in different reactivity and applications.

    1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane: Substitution of bromine with chlorine alters the compound’s reactivity and chemical properties.

    1-(Bromomethyl)-1-[2-(hydroxyl)ethyl]cyclopentane:

The unique combination of the bromomethyl and 2-(methylsulfanyl)ethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H17BrS

Molecular Weight

237.20 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclopentane

InChI

InChI=1S/C9H17BrS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3

InChI Key

WRRMVEZXZJYMPS-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCCC1)CBr

Origin of Product

United States

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